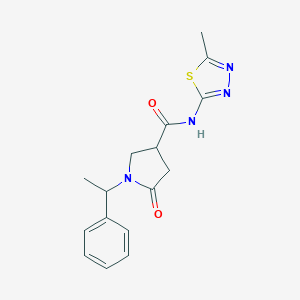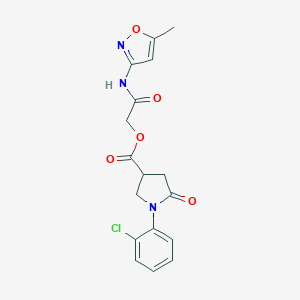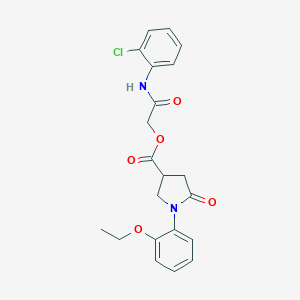![molecular formula C21H19NO5 B270934 2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has shown potential for use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. Another advantage is its potential as an anti-inflammatory agent, which may be beneficial in the treatment of various inflammatory conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to investigate its potential as an anti-cancer agent in vivo, using animal models. Another direction is to explore its potential as an anti-inflammatory agent in various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease. Finally, research is needed to improve the solubility of this compound in water, which may increase its potential for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been achieved using different methods. One such method involves the reaction of 2-naphthylamine with ethyl 2-oxohexanoate in the presence of sodium ethoxide and ethanol. The resulting product is then reacted with cyclopentadiene in the presence of trifluoroacetic acid to obtain the desired compound. Another method involves the reaction of 2-naphthylamine with ethyl 2-oxohexanoate in the presence of sodium methoxide and methanol. The resulting product is then reacted with cyclopentadiene in the presence of trifluoroacetic acid to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has shown potential for use in scientific research. This compound has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C21H19NO5/c23-17(22-15-7-3-5-11-4-1-2-6-13(11)15)10-26-20(24)18-12-8-14-16(9-12)27-21(25)19(14)18/h1-7,12,14,16,18-19H,8-10H2,(H,22,23) |
Clave InChI |
VFTCQLINGWUEGR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)O3 |
SMILES canónico |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270853.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270854.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270855.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270857.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)